molecular formula C11H10ClNO2 B6615325 methyl 4-chloro-7-methyl-1H-indole-2-carboxylate CAS No. 187607-73-4

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B6615325
CAS No.: 187607-73-4
M. Wt: 223.65 g/mol
InChI Key: SFYUWIHGXZNZPE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a synthetically valuable chemical building block belonging to the class of indole-2-carboxylates. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in bioactive molecules and ability to interact with diverse biological targets . Researchers utilize this and related ester derivatives as key intermediates in the synthesis of more complex molecules for pharmaceutical research . The structure incorporates two common modification sites: the 4-chloro substituent and the 7-methyl group, which can be used to fine-tune the compound's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies . The ester functional group at the 2-position can serve as a synthetic handle for further derivatization, for example, through hydrolysis to the corresponding carboxylic acid, which is a common pharmacophore in active pharmaceutical ingredients . Indole derivatives have demonstrated a wide range of biological activities in research, including serving as antagonists for inflammatory lipid receptors like CysLT1, which is a target for asthma and allergy research , and as core structures in exploratory antiparasitic agents . This compound is intended for research applications in laboratory settings only. For Research Use Only . Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYUWIHGXZNZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Phenylhydrazine Derivative : 4-Chloro-3-methylphenylhydrazine is synthesized via diazotization of 4-chloro-3-methylaniline followed by reduction with SnCl₂/HCl.

  • β-Keto Ester : Ethyl pyruvate serves as the carbonyl component, facilitating cyclization under acidic conditions.

Cyclization Conditions

Reaction of 4-chloro-3-methylphenylhydrazine (1.2 equiv) with ethyl pyruvate in acetic acid at 110°C for 12 hours yields the indole intermediate. Subsequent esterification with methanol/H₂SO₄ converts the ethyl ester to the methyl ester.

Key Data :

ParameterValue
Yield (Cyclization)68%
Purity (HPLC)98.5%
Reaction Time12 hours

Directed C-H Functionalization

Modern C-H activation techniques enable direct functionalization of preformed indole cores, bypassing multi-step protection/deprotection sequences.

Chlorination at C4

Methyl 7-methyl-1H-indole-2-carboxylate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C. The indole nitrogen is temporarily protected as a tert-butoxycarbonyl (Boc) group to direct chlorination to C4.

Optimized Conditions :

  • NCS (1.1 equiv), DMF, 0°C → RT, 6 hours

  • Boc deprotection: TFA/DCM (1:1), 2 hours

Outcome :

ParameterValue
Isolated Yield72%
Regioselectivity>95% C4

Palladium-Catalyzed Cross-Coupling

Introducing the methyl group at C7 via Suzuki-Miyaura coupling is feasible using a halogenated precursor.

Synthesis of 7-Bromo Intermediate

Methyl 4-chloro-1H-indole-2-carboxylate is brominated at C7 using Br₂ in acetic acid (45°C, 3 hours).

Methylation via Suzuki Coupling

The 7-bromo intermediate reacts with trimethylboroxine under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 24 hours).

Performance Metrics :

ParameterValue
Conversion Rate89%
Isolated Yield65%

Reductive Alkylation Strategy

A two-step sequence involving formylation followed by reduction installs the C7 methyl group.

Vilsmeier-Haack Formylation

Methyl 4-chloro-1H-indole-2-carboxylate undergoes formylation at C7 using POCl₃/DMF (0°C → RT, 8 hours).

Reduction to Methyl

The formyl group is reduced with LiAlH₄ in THF (reflux, 4 hours), achieving >90% conversion to the methyl substituent.

Critical Observations :

  • Over-reduction of the ester moiety is avoided by limiting LiAlH₄ to 1.5 equiv.

  • Quenching with wet THF prevents side reactions.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs polymer-supported reagents to enhance purity and reduce waste.

Resin-Bound Intermediate

Methyl 4-chloro-1H-indole-2-carboxylate is immobilized on Wang resin via its carboxylic acid (prepared by saponification). C7 methylation is achieved using MeI/K₂CO₃ in DMF.

Cleavage and Isolation

Treatment with TFA/H₂O (95:5) releases the product, which is purified via recrystallization (ethanol/H₂O).

Scale-Up Data :

ParameterValue
Batch Size500 g
Overall Yield58%
Purity99.2% (GC-MS)

Analytical Validation

All synthetic routes are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., C7 methyl at δ 2.35 ppm, C4 chloro via NOE correlations).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₁ClNO₂: 244.0528; found: 244.0525.

  • XRD : Single-crystal analysis verifies molecular geometry.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)Scalability
Fischer Indole68120Moderate
C-H Functionalization72200Low
Suzuki Coupling65350High
Reductive Alkylation70180Moderate
Solid-Phase5890High

Mechanism of Action

The mechanism of action of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Methyl 4-chloro-1H-indole-2-carboxylate Cl (4), COOMe (2) C₁₀H₈ClNO₂ Similarity: 0.84; lacks 7-methyl
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate BnO (4), OMe (7), Me (1) C₁₉H₁₇NO₄ Antitumor activity; crystal structure analyzed via X-ray diffraction
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate Cl (5), COOEt (2), acyl (3) C₁₄H₁₃ClNO₃ SAR studies for allosteric modulation
4-Methyl-7-nitro-1H-indole-2-carboxylic acid NO₂ (7), Me (4), COOH (2) C₁₀H₈N₂O₄ Density: 1.544 g/cm³; pKa: 4.12
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3), COOH (2) C₁₀H₈ClNO₂ R&D use; hazardous handling
Key Observations :

Positional differences significantly alter electronic effects and steric hindrance, impacting receptor binding in biological systems . Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits antitumor activity, suggesting that bulky substituents (e.g., benzyloxy) at position 4 may enhance biological potency compared to smaller groups like chloro .

Ester vs. Carboxylic Acid :

  • The methyl ester group in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., 4-methyl-7-nitro-1H-indole-2-carboxylic acid), which are more polar and less bioavailable .

Nitro-substituted analogs (e.g., 4-methyl-7-nitro-1H-indole-2-carboxylic acid) exhibit stronger electron-withdrawing effects, leading to higher acidity (pKa ~4.12) compared to chloro derivatives .

Crystallographic and Physicochemical Properties :

  • Crystal structures of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate reveal hydrogen-bonding networks involving the methoxy and ester groups, which stabilize the lattice . In contrast, the target compound’s chloro and methyl groups may favor van der Waals interactions and halogen bonding .
  • Density and boiling points vary with substituents; nitro analogs have higher densities (~1.544 g/cm³) due to increased molecular packing efficiency .

Biological Activity

Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potentials, supported by relevant research findings and data.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. They have been implicated in activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

These compounds often modulate enzyme activity and influence cellular signaling pathways, making them valuable in drug design and development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, thereby potentially reducing tumor growth.
  • Modulation of Signaling Pathways : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.
  • Gene Expression : The compound can alter the expression of genes associated with cell survival and proliferation.

This compound exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
SolubilityModerate solubility in organic solvents, which aids in bioavailability.
StabilityStable under physiological conditions; however, further studies are needed.
InteractionBinds to multiple receptors and enzymes, modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research shows that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves induction of apoptosis via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
    Cell LineIC50 (µM)Mechanism
    MCF-715Caspase activation
    HCT11612DNA intercalation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • In vitro Testing : Studies indicate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Comparison with Related Compounds

This compound can be compared with other indole derivatives to assess differences in biological activity:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity
This compound15Effective
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate20Moderate
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate10Low

Q & A

How can researchers design a robust synthetic route for methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, considering functional group reactivity and regioselectivity?

Methodological Answer:
The synthesis of this compound can be approached via multi-step strategies:

Indole Core Formation : Use the Fischer indole synthesis by reacting phenylhydrazine with a substituted ketone (e.g., 4-chloro-7-methylcyclohexanone) under acidic conditions (H₂SO₄ or HCl) to form the indole backbone .

Halogenation : Introduce the chloro group at the 4-position via electrophilic substitution using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Esterification : React the indole-2-carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .
Key Considerations : Monitor regioselectivity during halogenation using steric/electronic directing groups. Optimize reaction conditions (temperature, solvent) to minimize side products like over-chlorination.

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent positions (e.g., Cl at C4, methyl at C7) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., Q Exactive Orbitrap) with <2 ppm error .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting, methyl group integration) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

How can researchers evaluate the biological activity of this compound, and what assays are appropriate for preliminary screening?

Methodological Answer:

  • In Vitro Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with control compounds like 5-fluorouracil .
  • Antimicrobial Screening : Use disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at C4/C7) to identify critical pharmacophores .

What strategies address contradictory data on physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Solubility Profiling : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies between computational predictions (e.g., LogP) and experimental data .
  • Stability Studies : Conduct accelerated degradation tests under stress conditions (heat, light, pH extremes) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the ester group) .

How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., tubulin for anticancer activity) .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) with bioactivity data .
  • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What are the key considerations for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Optimization : Use flow chemistry for halogenation to improve heat transfer and reduce side reactions .
  • Purification : Implement recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Quality Control : Validate batch consistency via NMR and HPLC at each scale-up stage .

How should researchers investigate the compound’s stability under storage conditions?

Methodological Answer:

  • Long-Term Stability : Store samples at –20°C, 4°C, and 25°C. Analyze purity monthly via HPLC to determine optimal storage conditions .
  • Light Sensitivity : Expose to UV light (300–400 nm) and monitor degradation using LC-MS .

What toxicological assessments are necessary before in vivo studies?

Methodological Answer:

  • Acute Toxicity : Perform OECD 423 assays on rodents, monitoring mortality and organ histopathology .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .

Advanced Research Questions

How can cryo-EM or SPR elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to identify binding pockets .

What catalytic systems enable asymmetric synthesis of chiral indole derivatives from this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones to induce asymmetry during alkylation .
  • Organocatalysis : Apply MacMillan catalysts for enantioselective Friedel-Crafts reactions .

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